beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate)
Description
Beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate): is a complex organic compound with a molecular formula of C26H36O9S. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often used in biochemical research, particularly in the study of glycobiology, which involves the structure, synthesis, and function of sugars and their derivatives .
Properties
Molecular Formula |
C26H36O9S |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl 6-(4-methylphenyl)sulfanyl-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C26H36O9S/c1-13(2)22(27)32-18-19(33-23(28)14(3)4)21(34-24(29)15(5)6)26(35-20(18)25(30)31-8)36-17-11-9-16(7)10-12-17/h9-15,18-21,26H,1-8H3 |
InChI Key |
OZYYERIRINHSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways, particularly in the synthesis of complex carbohydrates and glycosides .
Biology: In biological research, it is used to study the metabolism and function of sugars in living organisms. It is also used in the development of biochemical assays to detect and quantify specific sugars .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Beta-D-Glucopyranosiduronic acid, phenyl 1-thio-, methyl ester, triacetate
- Methyl 4-methylphenyl 2,3-di-O-benzyl-1-thio-beta-D-glucopyranosiduronate
- Beta-D-Glucopyranosiduronic acid, 4-formylphenyl, methyl ester, 2,3,4-triacetate
Uniqueness: What sets beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
